![molecular formula C20H25O5PS2 B11713095 Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE is an organophosphorus compound known for its versatile applications in organic synthesis. It is commonly used as a reagent in various chemical reactions, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction. This compound is characterized by its ability to form carbon-carbon double bonds with high regioselectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE typically involves the Arbuzov reaction, where a phosphite reacts with an alkyl halide to form a phosphonate. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 170°C.
Solvent: Common solvents used include toluene and methanol.
Reagents: Triethyl phosphite and ethyl bromoacetate are commonly used starting materials.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction mixture is passed through heated coils, and the product is collected and purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of alkenes via the Horner-Wadsworth-Emmons reaction.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It serves as an intermediate in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE exerts its effects involves the formation of a phosphonate anion. This anion is generated by the deprotonation of the compound using a base such as sodium methoxide. The phosphonate anion then reacts with carbonyl compounds to form alkenes with high regioselectivity .
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Diethyl phosphonoacetic acid ethyl ester
Uniqueness
ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE is unique due to its dual functionality, allowing it to participate in both nucleophilic and electrophilic reactions. This versatility makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds .
Propiedades
Fórmula molecular |
C20H25O5PS2 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphoryl-2,2-bis(phenylsulfanyl)acetate |
InChI |
InChI=1S/C20H25O5PS2/c1-4-23-19(21)20(26(22,24-5-2)25-6-3,27-17-13-9-7-10-14-17)28-18-15-11-8-12-16-18/h7-16H,4-6H2,1-3H3 |
Clave InChI |
DSMMVWVCJQYBHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(P(=O)(OCC)OCC)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




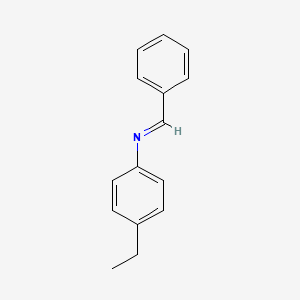
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
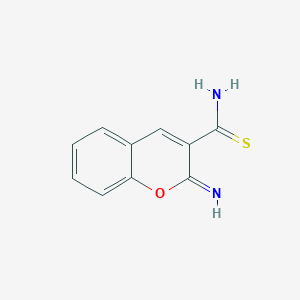
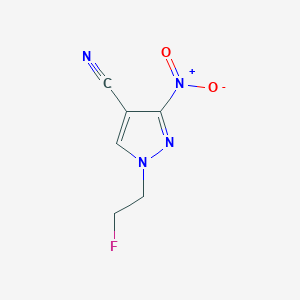
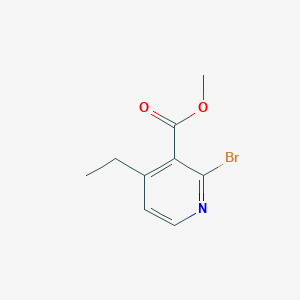
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)
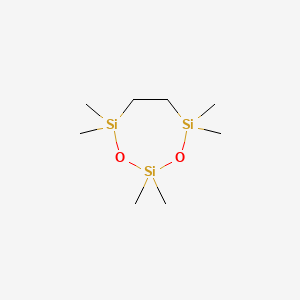
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)
